2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has been synthesized in various studies, contributing to the field of organic chemistry and molecular structure analysis. For example, Smolyar and Yutilov (2008) demonstrated its formation through reactions involving nitropyridin derivatives and hydrazine hydrate, offering insights into the mechanism of recyclization of these compounds (Smolyar & Yutilov, 2008). Similarly, Portilla et al. (2007) discussed the molecular structure of related compounds, highlighting the role of hydrogen bonds in their formation (Portilla et al., 2007).
Biological Activity
- The compound's derivatives have shown potential in biological applications. Asif et al. (2021) synthesized derivatives of this compound and evaluated their antimicrobial activity, demonstrating effectiveness against common pathogenic bacteria (Asif et al., 2021). This highlights the compound's relevance in developing new antimicrobial agents.
Material Science and Chemistry
- In material science, the compound has been utilized in the synthesis of complex molecular structures. For instance, Mandal et al. (2011) used derivatives in the formation of tetranuclear square grid structures, which were characterized by X-ray structural analyses and magnetic susceptibility measurements (Mandal et al., 2011). These studies contribute to the understanding of molecular geometries and interactions in complex chemical structures.
Antimicrobial and Antiprotozoal Activities
- The antimicrobial and antiprotozoal activities of compounds derived from this compound have been a focus of several studies. Oliveira et al. (2019) reported on the antileishmanial activity of imidazole hydrazone compounds, emphasizing the potential of these derivatives in treating protozoal infections (Oliveira et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to have a broad range of biological activities .
Mode of Action
It’s known that the pyrazole core can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Compounds with a similar pyrazole core have been reported to influence a wide range of biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 19917, a density of 17±01 g/cm^3, and a boiling point of 4935±350 ℃ at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Compounds with a similar pyrazole core have shown a broad range of biological activities .
Action Environment
The action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide may be influenced by various environmental factors. For instance, its thermal stability, as indicated by its high boiling point , could affect its efficacy and stability under different environmental conditions.
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c1-4-2-5(11(13)14)9-10(4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIJKGWSJGYMNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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